Structural Differentiation from High-Potency IDO1 Inhibitor CHEMBL4557994
BindingDB lists CHEMBL4557994, a bromo-substituted indole-5-carboxamide, with an IC50 of 13 nM against mouse IDO1 and 14–16 nM against human IDO1 in cellular assays . N-(3,4-Dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide differs at three key positions: it lacks the bromine atom, contains a 3,4-dimethoxyphenyl amide rather than a benzimidazole-containing moiety, and carries 2,3-dimethyl groups on the indole. These structural divergences preclude extrapolation of the 13 nM IDO1 activity to the target compound. No IDO1 or IDO2 inhibition data have been reported for N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide in curated public databases.
| Evidence Dimension | IDO1 inhibitory potency (cellular) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CHEMBL4557994 IC50 13 nM (mouse IDO1) / 14–16 nM (human IDO1) |
| Quantified Difference | Not quantifiable; structural divergence suggests activity is not transferable |
| Conditions | Mouse IDO1 transfected P815 cells, 16 h; human IFNγ-stimulated LXF-289 cells, 48 h; HPLC detection of kynurenine |
Why This Matters
The absence of IDO1 data for the target compound means that users seeking an IDO1 tool compound must not assume CHEMBL4557994 potency applies, and should instead verify activity de novo.
- [1] BindingDB Entry for BDBM50514753 (CHEMBL4557994). IC50 13 nM (mouse IDO1), 14–16 nM (human IDO1). Curated by ChEMBL. J. Med. Chem. 2020, 63, 3047–3065. View Source
